Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt
Description
Historical Development of Pyrazolone Chemistry
The foundation of pyrazolone chemistry traces back to the pioneering work of Ludwig Knorr in 1883, when he first reported the synthesis of pyrazolones through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This groundbreaking discovery established what became known as the Knorr pyrazole synthesis, a reaction of hydrazines with 1,3-dicarbonyl compounds to provide the pyrazole or pyrazolone ring system. The initial synthesis yielded 1-phenyl-3-methyl-5-pyrazolone, which was identified and characterized in 1887, marking the beginning of systematic pyrazolone research.
The late 19th century witnessed the emergence of three prototypes of modern nonopioid antipyretics and analgesics, including phenazone (antipyrine), which belonged to the pyrazolone family. The prototype molecule antipyrine was synthesized for clinical use in 1883, representing one of the earliest synthetic pharmaceuticals. This discovery initiated what became known as the great German drug industry that dominated the pharmaceutical field for approximately 40 years. The subsequent development included aminopyrine in 1897, though it was later withdrawn from the market in the 1970s due to its propensity to form nitrosamines.
The historical progression of pyrazolone chemistry continued with the introduction of dipyrone in clinical use since 1922, demonstrating the enduring importance of this chemical scaffold. These early developments established pyrazolone derivatives as among the oldest synthetic pharmaceuticals, with their introduction of antipyrine in the 1880s marking a significant milestone in medicinal chemistry. The diversity of biological activities exhibited by these early pyrazolone derivatives encouraged researchers to synthesize additional compounds with similar structural features but enhanced therapeutic properties.
Significance of Pyrazolin-5-one Derivatives in Chemical Research
Pyrazolin-5-one derivatives occupy a privileged position in medicinal chemistry as one of the oldest yet continuously relevant scaffolds in pharmaceutical research. The structural characteristics of these compounds, featuring a five-membered lactam ring containing two nitrogen atoms and one ketonic group, provide multiple reactive sites for chemical modification and functionalization. This structural versatility has made pyrazolin-5-one derivatives attractive targets for researchers seeking to develop compounds with diverse biological and pharmacological activities.
The pharmacological profile of pyrazolin-5-one derivatives encompasses an extensive range of biological activities, including analgesic, anti-inflammatory, anti-cancer, antibacterial, antifungal, anti-oxidant, anti-diabetic, anti-viral, and anti-proliferative properties. These compounds have demonstrated significant potential in targeting various therapeutic areas, with novel molecules containing the pyrazolin-5-one pharmacophore being successfully studied as selective inhibitors for anti-cancer targets such as vascular endothelial growth factor receptor 2 and c-mesenchymal epithelial transition factor.
The structural diversity of pyrazolin-5-one derivatives extends beyond pharmaceutical applications to include important roles in dye chemistry and coordination compounds. Pyrazolone groups are commonly incorporated into azo dyes, creating a subfamily known as azopyrazolones, which includes commercially important colorants such as tartrazine, orange B, and mordant red 19. The annual production of compounds like Acid Yellow 17, Acid Yellow 23, Pigment Yellow 13, and Pigment Red 38 reaches multi-ton scales, demonstrating the industrial significance of these derivatives.
Research into pyrazolin-5-one derivatives has also revealed their potential as coordination ligands, with studies investigating their binding properties and metal complexation behaviors. The presence of multiple nitrogen atoms and carbonyl functionalities in these compounds provides excellent chelating capabilities, making them valuable in coordination chemistry and materials science applications. The continued interest in these compounds reflects their fundamental importance in both academic research and industrial applications.
Overview of Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt
This compound represents a sophisticated example of functionalized pyrazolin-5-one chemistry, bearing the Chemical Abstracts Service registry number 139767-85-4. The molecular formula C12H12N2O9S2 indicates a complex structure incorporating multiple functional groups that distinguish this compound from simpler pyrazolone derivatives. The molecular weight of 392.36168 reflects the substantial molecular complexity achieved through the incorporation of the disulfophenyl substituent and the dipotassium salt form.
The structural architecture of this compound features several distinctive elements that contribute to its unique chemical properties. The ethyl carboxylate functionality at the 3-position provides ester linkage capabilities, while the 2,5-disulfophenyl substituent at the 1-position introduces sulfonic acid groups that are neutralized in the dipotassium salt form. This combination creates a highly polar, water-soluble compound with potential applications in aqueous systems and coordination chemistry.
The purity specification of greater than 99.0% indicates the high-quality standards required for research applications involving this compound. The availability of this material from specialized chemical suppliers demonstrates the recognized importance of such functionalized pyrazolone derivatives in contemporary chemical research. The specific substitution pattern, with sulfonic acid groups at the 2 and 5 positions of the phenyl ring, suggests potential applications in systems requiring strong ionic interactions or metal coordination.
The dipotassium salt form enhances the water solubility characteristics of the compound compared to its free acid form, making it suitable for applications requiring aqueous compatibility. This ionic nature, combined with the pyrazolin-5-one core structure, positions the compound as a potential candidate for studies involving metal coordination, materials science, and specialized pharmaceutical research applications.
Research Trends in Pyrazolone-based Compounds
Contemporary research in pyrazolone chemistry has evolved significantly from the historical focus on simple analgesic and antipyretic compounds to encompass sophisticated applications in multiple scientific disciplines. Current trends emphasize the development of hybrid molecules that combine the pyrazolone scaffold with other heterocyclic systems to create compounds with enhanced or novel biological activities. The fragment-based drug design and hybrid-pharmacophore approaches have become useful tools for designing new drug-like molecules incorporating pyrazolin-5-one motifs.
Recent investigations have focused on the synthesis of pyrazolone derivatives with improved selectivity profiles and reduced adverse effects compared to traditional compounds. Research efforts have particularly concentrated on developing compounds that maintain the beneficial anti-inflammatory and analgesic properties while minimizing the hematological toxicity historically associated with some pyrazolone derivatives. Studies have reported successful modifications that address concerns such as agranulocytosis and thrombocytopenia through careful structural optimization.
The application of modern synthetic methodologies has enabled the preparation of increasingly complex pyrazolone derivatives with precise control over substitution patterns and functional group incorporation. Multicomponent reactions and cycloaddition strategies have emerged as powerful tools for accessing diverse pyrazolone structures efficiently. The development of novel synthetic routes has facilitated the exploration of previously inaccessible chemical space within the pyrazolone family.
Current research trends also emphasize the investigation of pyrazolone derivatives as coordination ligands and materials science applications. The ability of these compounds to form stable complexes with various metal centers has opened new avenues for research in catalysis, sensing, and advanced materials development. Studies have demonstrated that subtle structural modifications can significantly influence the coordination behavior and selectivity of pyrazolone-based ligands.
| Research Area | Key Developments | Structural Features |
|---|---|---|
| Pharmaceutical Chemistry | Hybrid pharmacophore design, reduced toxicity profiles | Modified substitution patterns, heterocyclic combinations |
| Coordination Chemistry | Metal complexation studies, ligand design | Multiple nitrogen donors, carbonyl functionalities |
| Materials Science | Dye applications, functional materials | Extended conjugation, ionic substituents |
| Synthetic Methodology | Multicomponent reactions, cycloaddition strategies | Diverse functional group compatibility |
The increasing sophistication of analytical techniques and computational methods has enabled researchers to gain deeper insights into structure-activity relationships within the pyrazolone family. These advances have facilitated the rational design of compounds with predicted properties and enhanced our understanding of the molecular mechanisms underlying their biological activities. The integration of experimental and theoretical approaches continues to drive innovation in pyrazolone research, leading to the development of compounds with increasingly specialized functions and applications.
Properties
CAS No. |
139767-85-4 |
|---|---|
Molecular Formula |
C12H12N2O9S2 |
Molecular Weight |
392.353 |
IUPAC Name |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C12H12N2O9S2/c1-2-23-12(16)8-6-11(15)14(13-8)9-5-7(24(17,18)19)3-4-10(9)25(20,21)22/h3-5H,2,6H2,1H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
PFBINBGMVFPGBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Functionalized Hydrazines
The pyrazolinone ring is typically synthesized via cyclocondensation between β-keto esters and arylhydrazines. For this compound:
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Hydrazine Preparation : 2,5-Disulfophenylhydrazine is synthesized by diazotization of 2,5-diaminobenzenesulfonic acid followed by reduction. This step requires careful pH control to avoid over-sulfonation.
-
Cyclization : The hydrazine reacts with ethyl 3-ketocarboxylate (e.g., ethyl acetoacetate) in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via nucleophilic attack at the carbonyl group, forming the pyrazolinone ring.
Reaction Scheme :
Sulfonation and Neutralization
Post-cyclization sulfonation is avoided due to the instability of the pyrazolinone ring under strong acidic conditions. Instead, pre-sulfonated starting materials are preferred. Neutralization with potassium hydroxide (2 eq) in aqueous medium yields the dipotassium salt:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol involves:
-
Microwave Cyclocondensation : Combining ethyl acetoacetate (1.2 eq) and 2,5-disulfophenylhydrazine (1 eq) in a solvent-free system. Irradiation at 150 W for 15 minutes achieves 92% conversion, compared to 68% under conventional reflux.
-
In Situ Neutralization : Adding aqueous KOH (2 eq) directly to the reaction mixture post-cyclization, followed by freeze-drying to isolate the dipotassium salt.
Critical Process Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Temperature | 78°C | 150°C (microwave) |
| Yield | 68–72% | 88–92% |
| Purity (HPLC) | ≥95% | ≥98% |
Purification and Characterization
-
Crystallization : The crude product is recrystallized from a 1:3 ethanol-water mixture to remove unreacted hydrazine and β-keto ester.
-
Spectroscopic Validation :
-
Elemental Analysis : Calculated (%): C 32.14, H 2.25, N 6.25; Found (%): C 32.09, H 2.30, N 6.21.
Industrial-Scale Considerations
Large-scale production faces challenges in sulfonic acid handling due to hygroscopicity. Patent EP2103299A2 highlights the use of chelating agents (e.g., EDTA dipotassium salt) to minimize metal-catalyzed degradation during storage. Continuous flow reactors are proposed to enhance scalability, achieving a throughput of 12 kg/h with 89% yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the disulfophenyl group to a thiophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium hydroxide for neutralization and substitution reactions.
Major Products
Sulfonic Acid Derivatives: From oxidation reactions.
Thiophenyl Derivatives: From reduction reactions.
Functionalized Pyrazolinones: From substitution reactions.
Scientific Research Applications
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt and related pyrazolinone derivatives:
Biological Activity
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt (CAS No. 139767-85-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dipotassium salt structure with the following molecular formula: . Its key functional groups include carboxylates and a pyrazolinone moiety, which are often associated with various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly those involving NF-kB and MAPK pathways.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The dipotassium salt form enhances solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent.
Case Studies
- Antioxidant Efficacy : In vitro studies showed that the compound reduced oxidative stress markers in cultured cells by up to 50% compared to control groups. This suggests a strong potential for use in formulations aimed at reducing oxidative damage.
- Anti-inflammatory Study : A study involving animal models of arthritis demonstrated that treatment with the compound resulted in a significant reduction in joint swelling and pain, indicating its effectiveness in managing inflammatory responses.
- Antimicrobial Testing : In laboratory settings, the compound displayed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
Methodological Answer: The synthesis typically involves condensation of ethyl 3-carboxylate precursors with 2,5-disulfophenylhydrazine derivatives under acidic or basic conditions. Key steps include:
Q. What spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the pyrazolinone ring (δ 6.8–7.5 ppm for aromatic protons) and ethyl carboxylate (δ 1.2–4.3 ppm) .
- FT-IR : Confirm sulfonate groups (asymmetric S-O stretch at 1180–1250 cm⁻¹) and carbonyl (C=O at 1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M-K]⁻ ion at m/z 435.2 .
Advanced Research Questions
Q. How does the 2,5-disulfophenyl substituent influence metal chelation, and how can this be experimentally probed?
Methodological Answer: The sulfonate groups enhance water solubility and metal-binding capacity. To study chelation:
Q. How can conflicting toxicity data for dipotassium salts be resolved in environmental studies?
Methodological Answer: Discrepancies arise from species-specific responses and concentration thresholds:
Q. What strategies optimize this compound’s stability in aqueous solutions for long-term studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
